Methyl 2-bromomethyl-4-oxazolecarboxylate
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Overview
Description
Methyl 2-bromomethyl-4-oxazolecarboxylate is a heterocyclic organic compound that belongs to the oxazole class. It is characterized by a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms. This compound is of significant interest in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate typically involves the bromination of methyl 4-oxazolecarboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromomethyl-4-oxazolecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding methyl 2-methyl-4-oxazolecarboxylate.
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted oxazole derivatives.
Reduction: Formation of methyl 2-methyl-4-oxazolecarboxylate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromomethyl-4-oxazolecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromomethyl-4-oxazolecarboxylate involves its interaction with specific molecular targets. The bromine atom at the 2-position is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes .
Comparison with Similar Compounds
Methyl 2-bromo-4-oxazolecarboxylate: Similar structure but lacks the methyl group at the 2-position.
Methyl 2-chloromethyl-4-oxazolecarboxylate: Chlorine atom instead of bromine at the 2-position.
Methyl 2-iodomethyl-4-oxazolecarboxylate: Iodine atom instead of bromine at the 2-position.
Uniqueness: Methyl 2-bromomethyl-4-oxazolecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXLIQGNOSXXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449677 |
Source
|
Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175551-77-6 |
Source
|
Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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